molecular formula C7H12O2 B2517704 (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2168105-37-9

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2517704
CAS No.: 2168105-37-9
M. Wt: 128.171
InChI Key: WBLJEAWYWFCKHJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[211]hexan-1-yl)methanol is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes a bicyclo[211]hexane ring system with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methanol group: This step often involves the reduction of a corresponding ketone or aldehyde precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halides, ethers, esters.

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine: Similar structure with an amine group instead of a methanol group.

    (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol, commonly referred to as MBOH, is a bicyclic compound notable for its unique oxabicyclo structure. This compound has garnered interest in medicinal chemistry due to its psychoactive properties and potential biological activities. This article explores the biological activity of MBOH, including its chemical properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Structure : MBOH features a bicyclic framework that includes an oxygen atom within the ring structure, contributing to its distinct chemical properties and reactivity.

The presence of hydroxyl (-OH) and methyl (-CH₃) functional groups in MBOH enhances its reactivity and potential for further chemical modifications, which can lead to derivatives with varied biological activities.

Psychoactive Properties

MBOH has been identified as having psychoactive effects, likely due to its interactions with various neurotransmitter systems in the brain. Preliminary studies suggest that it may interact with dopamine and serotonin receptors, although specific binding studies are still needed to fully elucidate these mechanisms.

Synthesis and Derivatives

Research has highlighted several synthetic routes for producing MBOH, including Diels-Alder reactions and subsequent reductions of ketone or aldehyde precursors. These synthetic pathways can lead to a variety of derivatives that may exhibit enhanced biological activities.

Comparative Studies

A comparative analysis of structurally related compounds reveals that MBOH's unique bicyclic structure combined with a hydroxymethyl group distinguishes it from other similar compounds in terms of both chemical reactivity and potential biological activity. For example:

Compound NameStructure TypeUnique Features
4-Amino-2-oxabicyclo[2.1.1]hexan-1-ylmethanolBicyclicContains an amino group, potentially altering activity
3-Methyl-2-pyrrolidinoneLactamExhibits different pharmacological profiles
3-Hydroxy-N-methylcathinonePhenethylamine derivativeKnown for stimulant effects

This table illustrates the diversity within the bicyclic compound class and suggests avenues for exploring MBOH's unique properties further.

Potential Applications

MBOH's potential applications span various fields:

  • Medicinal Chemistry : As a precursor for drug development due to its psychoactive properties.
  • Organic Synthesis : Used as a building block for creating more complex chemical entities.
  • Research : Investigated for its pharmacological properties that could lead to new therapeutic agents.

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)9-5-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJEAWYWFCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168105-37-9
Record name {4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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